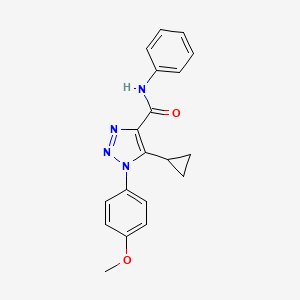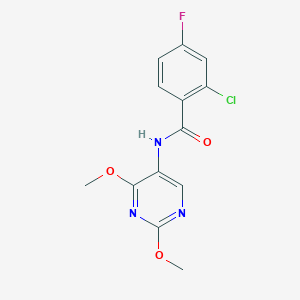![molecular formula C7H16Cl2N2 B2749054 Spiro[3.3]heptane-1,3-diamine;dihydrochloride CAS No. 2402829-04-1](/img/structure/B2749054.png)
Spiro[3.3]heptane-1,3-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for Spiro[3.3]heptane-1,3-diamine;dihydrochloride is 1S/C7H14N2.2ClH/c8-5-4-6(9)7(5)2-1-3-7;;/h5-6H,1-4,8-9H2;2*1H . This indicates that the compound contains a spiro[3.3]heptane core with two amine groups and two chloride ions.Physical And Chemical Properties Analysis
This compound is a powder that is usually in stock. It has a molecular weight of 199.12. The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Bioisostere for Benzene
Spiro[3.3]heptane: has been identified as a saturated bioisostere for benzene rings in drugs . This non-coplanar exit vector scaffold can mimic mono-, meta-, and para-substituted benzene rings, offering a patent-free alternative with high potency in biological assays.
Anticancer Drug Design
The spiro[3.3]heptane core has been incorporated into anticancer drugs like sonidegib and vorinostat, replacing phenyl rings to maintain or enhance biological activity . This modification has shown promising results in increasing the efficacy of these drugs.
Anesthetic Applications
In the realm of anesthetics, spiro[3.3]heptane has been used to replace para-benzene rings in drugs like benzocaine . This alteration aims to retain the anesthetic properties while potentially reducing the side effects associated with aromatic compounds.
Antibiotic Analogues
The spiro[3.3]heptane structure has been utilized to create analogues of fluoroquinolone antibiotics, such as ciprofloxacin . These analogues exhibit increased metabolic resistance, which could lead to more effective treatments against resistant bacterial strains.
Metal-Organic Frameworks (MOFs)
Spiro[3.3]heptane-2,6-dicarboxylic acid, a derivative of spiro[3.3]heptane, has been explored as a non-aromatic linker in MOFs . Its rigid spirocyclic backbone offers greater steric bulk, influencing pore chemistry and interpenetration control in these frameworks.
Modulation of Pharmacokinetic Profiles
Four-membered heterocycles like spiro[3.3]heptane have been studied for their potential to modulate the pharmacokinetic profiles of underlying scaffolds . They offer desirable properties such as lower lipophilicity, higher aqueous solubility, and metabolic inertness compared to traditional six-membered monocyclic compounds.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
spiro[3.3]heptane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-4-6(9)7(5)2-1-3-7;;/h5-6H,1-4,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHLHNRNHVPJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


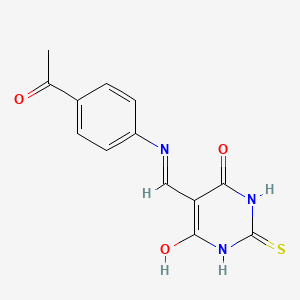
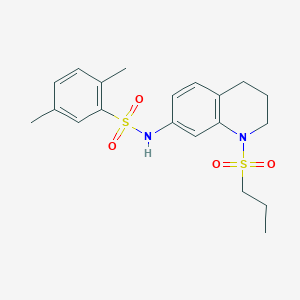
![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2748975.png)


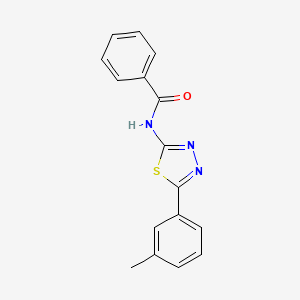
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2748982.png)



